molecular formula H4NaO7P2 B1346107 Disodium diphosphate CAS No. 7758-16-9

Disodium diphosphate

Katalognummer: B1346107
CAS-Nummer: 7758-16-9
Molekulargewicht: 200.96 g/mol
InChI-Schlüssel: MHXGNUVRVJWHJK-UHFFFAOYSA-N
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Beschreibung

Sodium acid pyrophosphate, also known as disodium dihydrogen pyrophosphate, is an inorganic compound with the chemical formula Na₂H₂P₂O₇. It consists of sodium cations and dihydrogen pyrophosphate anions. This white, water-soluble solid is commonly used as a buffering and chelating agent in various applications, particularly in the food industry .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Natriumdihydrogendiphosphat wird synthetisiert, indem Lebensmittelqualität Phosphorsäure mit Natriumhydroxid oder Natriumcarbonat teilweise neutralisiert wird, um Mononatriumphosphat zu bilden. Das Mononatriumphosphat wird dann bei etwa 250 °C dehydriert, um Natriumdihydrogendiphosphat zu bilden .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Lebensmittelqualität Sodaasche zu einem Neutralisator gegeben und unter Rühren erhitzt. Lebensmittelqualität Phosphorsäure wird dann zur Neutralisationsreaktion hinzugefügt, wobei der pH-Wert des Reaktionsendpunkts auf 4-4,4 eingestellt wird, um Natriumdihydrogenphosphat zu erzeugen. Die Lösung wird filtriert, durch Verdampfung konzentriert, abgekühlt, um zu kristallisieren, zentrifugiert und getrocknet, um wasserfreies Natriumdihydrogenphosphat zu bilden. Dieses wird dann bei 140-200 °C erhitzt, um es in Natriumdihydrogendiphosphat umzuwandeln .

Arten von Reaktionen:

Häufige Reagenzien und Bedingungen:

    Natriumhydrogencarbonat: Wird beim Backen verwendet, um Kohlendioxidgas zu erzeugen.

    Wasser: Hydrolysiert Natriumdihydrogendiphosphat zu Natriumorthophosphat.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Natriumdihydrogendiphosphat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung und Industrie:

5. Wirkmechanismus

Als Triebmittel reagiert Natriumdihydrogendiphosphat mit Natriumhydrogencarbonat in Gegenwart von Feuchtigkeit und Hitze unter Bildung von Kohlendioxidgas. Dieses Gas verleiht Backwaren eine leichte und fluffige Textur . Zusätzlich bildet Natriumdihydrogendiphosphat ionische Bindungen mit Stärken und Proteinen im Teig, wodurch eine feuchte Textur entsteht .

Ähnliche Verbindungen:

  • Dinatriumphosphat (Na₂HPO₄)
  • Tetranatriumpyrophosphat (Na₄P₂O₇)
  • Natriumhexametaphosphat (Na₆P₆O₁₈)
  • Pentanatriumtriphosphat (Na₅P₃O₁₀)

Vergleich: Natriumdihydrogendiphosphat ist einzigartig in seiner Fähigkeit, sowohl als Triebmittel als auch als Chelatbildner zu wirken. Während Dinatriumphosphat und Tetranatriumpyrophosphat auch in der Lebensmittelverarbeitung verwendet werden, besitzen sie nicht die gleichen Treibmittel-Eigenschaften. Natriumhexametaphosphat und Pentanatriumtriphosphat werden hauptsächlich als Sequestriermittel und Wasserenthärter eingesetzt .

Wirkmechanismus

As a leavening agent, sodium acid pyrophosphate reacts with sodium bicarbonate in the presence of moisture and heat to produce carbon dioxide gas. This gas imparts a light and fluffy texture to baked goods . Additionally, sodium acid pyrophosphate forms ionic bonds with starches and proteins in dough, providing a moist texture .

Vergleich Mit ähnlichen Verbindungen

  • Disodium Phosphate (Na₂HPO₄)
  • Tetrasodium Pyrophosphate (Na₄P₂O₇)
  • Sodium Hexametaphosphate (Na₆P₆O₁₈)
  • Pentasodium Triphosphate (Na₅P₃O₁₀)

Comparison: Sodium acid pyrophosphate is unique in its ability to act as both a leavening agent and a chelating agent. While disodium phosphate and tetrasodium pyrophosphate are also used in food processing, they do not possess the same leavening properties. Sodium hexametaphosphate and pentasodium triphosphate are primarily used as sequestrants and water softeners .

Eigenschaften

Key on ui mechanism of action

ARSONIC ACID HERBICIDES ARE NOT GROWTH REGULATORS IN SENSE OF PLANT HORMONES. THEY ... ACT THROUGH ENZYME SYSTEMS TO INHIBIT GROWTH. THEY KILL ... SLOWLY; FIRST SYMPTOMS ARE ... CHLOROSIS, CESSATION OF GROWTH, & GRADUAL YELLOWING, THEN BROWNING FOLLOWED BY DEHYDRATION & DEATH. /ORGANOARSENICAL HERBICIDES/

CAS-Nummer

7758-16-9

Molekularformel

H4NaO7P2

Molekulargewicht

200.96 g/mol

IUPAC-Name

disodium;[hydroxy(oxido)phosphoryl] hydrogen phosphate

InChI

InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)

InChI-Schlüssel

MHXGNUVRVJWHJK-UHFFFAOYSA-N

SMILES

OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+]

Kanonische SMILES

OP(=O)(O)OP(=O)(O)O.[Na]

Siedepunkt

Decomposes (NIOSH, 2024)
Decomposes

Color/Form

White crystalline powder

Dichte

Density: 1.86 /Hexahydrate/

melting_point

1810 °F (NIOSH, 2024)
988 °C
1810 °F

Key on ui other cas no.

68915-31-1
7758-16-9
7782-95-8

Physikalische Beschreibung

Liquid;  Other Solid;  Pellets or Large Crystals;  Dry Powder
White powder or grains
White solid;  [Merck Index] White odorless powder;  [MSDSonline]

Piktogramme

Corrosive; Irritant

Verwandte CAS-Nummern

10042-91-8

Löslichkeit

Soluble in water
Sol in wate

Dampfdruck

0 mmHg (approx) (NIOSH, 2024)
0 mmHg (approx)

Herkunft des Produkts

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium diphosphate
Reactant of Route 2
Disodium diphosphate
Reactant of Route 3
Disodium diphosphate
Reactant of Route 4
Disodium diphosphate
Reactant of Route 5
Disodium diphosphate
Reactant of Route 6
Disodium diphosphate
Customer
Q & A

Q1: How does SAPP impact the texture of meat products?

A1: SAPP can improve the texture of meat products by enhancing binding ability, increasing firmness and springiness, and reducing oiliness. This was observed in studies on frankfurters [] and restructured pork jerky [].

Q2: Can SAPP be used to reduce the need for sodium nitrite in meat products?

A3: Research suggests that while SAPP can contribute to some desirable qualities in reduced-sodium nitrite frankfurters, it cannot fully replace nitrite's role in color development and flavor [].

Q3: Does SAPP impact the shelf life of meat products?

A4: Studies indicate that SAPP, especially in combination with other preservatives like potassium sorbate, can effectively inhibit bacterial growth in meat products, thus extending their shelf life [, ].

Q4: How does SAPP affect the stability of strawberry puree during processing?

A5: SAPP, in combination with ascorbic acid, helps retain the anthocyanin content and red color intensity of strawberry puree during processing [].

Q5: Can SAPP be used to prevent darkening in potatoes?

A6: Yes, SAPP has been used as an anti-browning agent in the potato industry. It helps reduce after-cooking darkening in potatoes, though its effectiveness might be lower compared to other agents like citric acid [, , ].

Q6: Does SAPP affect the quality of frozen fish fillets?

A7: Studies on Nile tilapia fillets showed that SAPP, specifically sodium tripolyphosphate (STPP), improved weight gain, cooking yield, and reduced drip and cooking loss. It also slightly enhanced sensory acceptability [].

Q7: How does SAPP function as a leavening agent in baked goods?

A8: While SAPP itself doesn't release CO2, it reacts with sodium bicarbonate in baking powder. This reaction generates CO2, contributing to the aeration and volume of baked goods like biscuits and cakes [, , ].

Q8: How does SAPP interact with other ingredients in baked goods?

A9: Thermal analysis studies showed that SAPP interacts with other ingredients during baking. It can lower the dough rise temperature and its effect on the dough's thermal behavior is influenced by the presence of fats and sugars [].

Q9: What is the molecular formula and weight of SAPP?

A9: The molecular formula of SAPP is Na2H2P2O7, and its molecular weight is 221.94 g/mol.

Q10: How does the type of phosphate salt affect its functionality in meat products?

A11: Different phosphate salts exhibit varying impacts on meat product qualities. For example, STPP showed better water holding capacity and yield in turkey frankfurters compared to SAPP and SHMP [, ].

Q11: Do different phosphate salts have different antimicrobial effects?

A12: Yes, research on bratwurst indicated that SAPP had a greater inhibitory effect on bacterial growth during temperature abuse compared to other phosphates like STPP and TSPP [, ].

Q12: How does the pH of the food matrix affect SAPP's functionality?

A13: The pH of the food matrix significantly influences SAPP's effectiveness. For instance, in meat batters, the antimicrobial activity of SAPP was enhanced at lower pH levels [, ].

Q13: Can SAPP be encapsulated to improve its application in food products?

A14: Yes, research has shown that SAPP can be encapsulated within food-grade carbohydrates, such as β-cyclodextrin, to improve the stability and controlled release of the compound in meat products [].

Q14: Are there any concerns regarding the use of phosphates in food?

A16: Excessive phosphate intake has been linked to health concerns like cardiovascular disease and bone health issues. Therefore, it is essential to use phosphates judiciously in food processing [].

Q15: Are there any alternatives to SAPP in food applications?

A17: Yes, alternative food-grade phosphates like STPP, TSPP, and SHMP are often used. Additionally, natural acids like citric acid and lactic acid can be considered as substitutes for specific applications [, , , , ].

Q16: What analytical techniques are used to study the interaction of SAPP with food components?

A18: Various techniques are employed, including spectrophotometry to assess color changes [, , ], texture analysis for evaluating textural modifications [, , ], and microbiological assays for determining antimicrobial efficacy [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

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